molecular formula C29H28Cl2FN3O2S B306321 5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one

5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one

Cat. No. B306321
M. Wt: 572.5 g/mol
InChI Key: HBEMQZFGEKMSFD-GXERTZKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one is a chemical compound that has been synthesized and researched for its potential use in scientific research. This compound has shown promising results in various studies, and its mechanism of action and biochemical effects have been studied extensively. In

Mechanism of Action

The mechanism of action of 5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and pathways in the body, which leads to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
The compound 5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the production of certain inflammatory cytokines, which can lead to its anti-inflammatory effects. The compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one in lab experiments is its potential as an anti-inflammatory and anti-cancer agent. The compound has shown promising results in various studies, and its mechanism of action has been studied extensively. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which may limit its availability for certain researchers.

Future Directions

There are several future directions for the research of 5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one. One potential future direction is the further study of the compound's mechanism of action and its potential use in the treatment of other diseases, such as diabetes and Alzheimer's disease. Another future direction is the development of more efficient and cost-effective synthesis methods for the compound, which may increase its availability for researchers. Additionally, the compound may be further studied for its potential use in combination therapies with other drugs.

Synthesis Methods

The synthesis of 5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one is a complex process that involves several steps. The synthesis begins with the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base to form 3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with 4-dimethylaminobenzaldehyde in the presence of a base to form the Schiff base. The final step involves the reaction of the Schiff base with isobutyl isothiocyanate in the presence of a base to form the desired compound.

Scientific Research Applications

The compound 5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one has been studied for its potential use in scientific research. The compound has shown promising results in various studies, including its potential as an anti-inflammatory agent and its ability to inhibit the growth of cancer cells. The compound has also been studied for its potential use in the treatment of diabetes and Alzheimer's disease.

properties

Product Name

5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one

Molecular Formula

C29H28Cl2FN3O2S

Molecular Weight

572.5 g/mol

IUPAC Name

(5Z)-5-[[3,5-dichloro-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-[4-(dimethylamino)phenyl]imino-3-(2-methylpropyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H28Cl2FN3O2S/c1-18(2)16-35-28(36)26(38-29(35)33-21-9-11-22(12-10-21)34(3)4)15-19-13-23(30)27(24(31)14-19)37-17-20-7-5-6-8-25(20)32/h5-15,18H,16-17H2,1-4H3/b26-15-,33-29?

InChI Key

HBEMQZFGEKMSFD-GXERTZKPSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3F)Cl)/SC1=NC4=CC=C(C=C4)N(C)C

SMILES

CC(C)CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3F)Cl)SC1=NC4=CC=C(C=C4)N(C)C

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3F)Cl)SC1=NC4=CC=C(C=C4)N(C)C

Origin of Product

United States

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